Kassinin was first isolated from the skin secretions of the Kassina senegalensis frog by Erspamer et al. in 1976. It is classified as a tachykinin due to its structural similarities and functional roles with other members of this peptide family. The amino acid sequence of Kassinin is H-Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2 (DVPKSDQFVGLM-NH2), which reflects its complex biological activity .
The synthesis of Kassinin has been achieved through various methods, primarily focusing on solid-phase peptide synthesis. One notable approach involves the deprotection of Z (OMe)-Asp derivatives to yield the final peptide product. The synthesis process typically includes the following steps:
Kassinin features a dodecapeptide structure characterized by its specific sequence of amino acids. The molecular structure can be described as follows:
The three-dimensional conformation of Kassinin is critical for its interaction with tachykinin receptors, influencing its pharmacological effects .
Kassinin participates in various chemical reactions primarily related to its interactions with biological receptors. These include:
Kassinin exerts its biological effects primarily through receptor-mediated pathways:
These mechanisms highlight the importance of Kassinin in both normal physiology and potential pathological conditions .
Kassinin exhibits several important physical and chemical properties:
These properties are crucial for its application in research settings where stability and solubility can significantly influence experimental outcomes .
Kassinin has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2